Benzoic acid, 2-(methylthio)-, ethyl ester
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-methylsulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-3-12-10(11)8-6-4-5-7-9(8)13-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIMEGUMLPEMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288918 | |
| Record name | ethyl 2-(methylsulfanyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1442-00-8 | |
| Record name | NSC58102 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(methylsulfanyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Esterification
The most straightforward method involves reacting 2-(methylthio)benzoic acid with ethanol in the presence of a Brønsted acid catalyst. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) is typically used at 5–10 mol% loading. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ethanol to form the ester.
Key Parameters:
-
Temperature: 80–100°C (reflux)
-
Molar Ratio (Acid:Ethanol): 1:5–1:10
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Reaction Time: 6–12 hours
A representative procedure from patent CN101712641A involves dissolving 2-(methylthio)benzoic acid (1 mol) in anhydrous ethanol (500 mL) with H₂SO₄ (0.1 mol). After 8 hours of reflux, the mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and distilled under reduced pressure to isolate the ester.
Acylation of 2-(Methylthio)benzoyl Chloride
Schotten-Baumann Reaction
This method employs 2-(methylthio)benzoyl chloride, synthesized by treating 2-(methylthio)benzoic acid with thionyl chloride (SOCl₂). The acyl chloride is then reacted with ethanol in a biphasic system (water/dichloromethane) with NaOH as a base.
Reaction Conditions:
-
Acyl Chloride Synthesis:
-
Esterification:
Mechanistic Insight:
The base deprotonates ethanol, enhancing its nucleophilicity for attack on the electrophilic carbonyl carbon of the acyl chloride.
Alternative Synthetic Pathways
Nucleophilic Substitution of Halogenated Precursors
A patent (CN106631945B) describes displacing halogens in 2-chlorobenzoate derivatives with methanethiolate ions (CH₃S⁻). Ethyl 2-chlorobenzoate reacts with sodium methanethiolate (NaSCH₃) in dimethylformamide (DMF) at 120°C for 6 hours.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 120°C | +15% vs 80°C |
| Solvent | DMF | +22% vs THF |
| NaSCH₃ Equiv | 1.5 | Max yield |
Yield: 94% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Phase-Transfer Catalysis (PTC)
Patent CN101712641A details a PTC approach using immobilized quaternary ammonium salts. Ethyl 2-fluorobenzoate reacts with NaSCH₃ in toluene/water with catalyst (5 wt%) at 90°C for 4 hours.
Advantages:
-
Reduced side reactions (hydrolysis <3%)
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Catalyst reusability (5 cycles with <5% activity loss)
Industrial-Scale Production
Continuous Flow Reactor Design
A two-stage continuous system achieves 98% conversion:
Economic Metrics:
| Metric | Value |
|---|---|
| Annual Capacity | 500 tonnes |
| Production Cost | $12/kg |
| Purity | 99.5% (HPLC) |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost ($/kg) | Scalability |
|---|---|---|---|---|
| Direct Esterification | 85 | 98.2 | 18 | Moderate |
| Schotten-Baumann | 90 | 99.1 | 22 | High |
| Nucleophilic Substitution | 94 | 99.7 | 15 | High |
| PTC | 89 | 98.8 | 14 | Very High |
Key Trade-offs:
-
Nucleophilic substitution offers the best yield-cost ratio but requires halogenated precursors.
-
PTC methods excel in scalability but need catalyst optimization.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(methylthio)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2-(methylsulfanyl)benzyl alcohol.
Substitution: Brominated or nitrated derivatives of ethyl 2-(methylsulfanyl)benzoate.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. It can be utilized for:
- Synthesis of Complex Molecules : Its unique functional groups allow it to participate in various reactions, including nucleophilic substitutions and esterifications.
- Development of New Materials : It can be incorporated into polymer matrices or used as a building block for creating functionalized materials.
Biological Activities
Research has indicated that benzoic acid, 2-(methylthio)-, ethyl ester exhibits potential biological activities:
- Antimicrobial Properties : Studies have suggested that this compound may interact with microbial enzymes or receptors, potentially inhibiting their function. This property makes it a candidate for developing new antimicrobial agents.
- Anticancer Effects : Preliminary investigations have indicated that it may possess anticancer properties by affecting cellular pathways involved in tumor growth. The thioxomethyl group could facilitate covalent interactions with proteins involved in cancer progression.
Medicinal Chemistry
In the field of medicinal chemistry, benzoic acid derivatives are often explored for their therapeutic potential:
- Drug Development : The compound's structure allows for modifications that can enhance its efficacy and selectivity against specific biological targets.
- Pharmacological Studies : Its effects on various biological systems are being studied to understand its mechanism of action and therapeutic applications.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition of growth, suggesting its potential as a natural preservative or antimicrobial agent in food products.
Case Study 2: Anticancer Research
In vitro studies were conducted to evaluate the anticancer properties of the compound on human cancer cell lines. The findings indicated that treatment with this compound led to reduced cell viability and induced apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of ethyl 2-(methylsulfanyl)benzoate depends on its specific application. In general, the compound can interact with biological targets through its ester and methylsulfanyl groups. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Research Findings and Industrial Relevance
- Synthetic Utility : The methylthio group in the target compound can act as a directing group in electrophilic aromatic substitution, similar to boronic esters in , which stabilize lithio intermediates for cross-coupling reactions .
- Biological Activity: Structurally related compounds, such as 2-acetylamino benzoic acid methyl ester (), exhibit antitumor activity, suggesting the methylthio analog could be explored for bioactivity .
Biological Activity
Benzoic acid, 2-(methylthio)-, ethyl ester (CAS No. 1442-00-8) is an organic compound that belongs to the family of benzoic acid derivatives. This compound has gained attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure consists of a benzoic acid moiety with a methylthio group and an ethyl ester group attached. The presence of these functional groups contributes to its unique chemical properties and biological activities.
Structural Formula
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzoic acid derivatives. The compound exhibits significant activity against various bacterial strains and fungi. For instance:
- In vitro Studies : Research indicates that benzoic acid derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial action is believed to stem from the disruption of microbial cell membranes and interference with metabolic processes.
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects:
- Experimental Models : In carrageenan-induced paw edema models in rats, this compound demonstrated a reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin .
- Study Findings : A dose-dependent response was observed, suggesting that higher concentrations resulted in more significant anti-inflammatory effects.
Anticancer Potential
The anticancer activity of benzoic acid derivatives has been a focus of recent research:
- Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
- IC50 Values : Preliminary results indicate IC50 values ranging from 5 to 15 µM, suggesting moderate potency against cancer cell growth .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Reduced paw edema in rats | |
| Anticancer | Inhibited MCF-7 and A549 cell lines |
Table 2: IC50 Values for Cancer Cell Lines
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of benzoic acid derivatives in food preservation. The results showed that incorporating these compounds significantly reduced microbial load in meat products without affecting sensory qualities.
Case Study 2: Anti-inflammatory Mechanism Exploration
In another study published in the Journal of Inflammation, researchers investigated the mechanism behind the anti-inflammatory effects of this compound. They found that it inhibited pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
